
2-Octadecylicosan-1-ol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylicosan-1-ol typically involves the hydrogenation of oleic acid. A common method employs a ruthenium-tin-alumina catalyst under low pressure and high yield conditions. The optimal reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale hydrogenation processes. The catalyst preparation methods, such as sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst used in the production .
化学反应分析
Types of Reactions
2-Octadecylicosan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-Octadecylicosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 2-Octadecylicosan-1-ol involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. This compound may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
相似化合物的比较
Similar Compounds
1-Octadecanol: Another long-chain fatty alcohol with similar properties but a shorter carbon chain.
1-Hexadecanol: A fatty alcohol with a 16-carbon chain, used in similar applications but with different physical properties.
Uniqueness
2-Octadecylicosan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high molecular weight and specific structural characteristics .
属性
IUPAC Name |
2-octadecylicosan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOILQLHOZSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


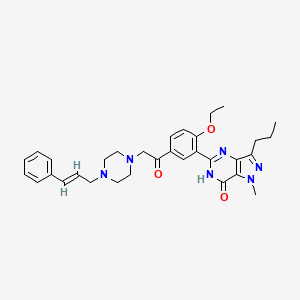
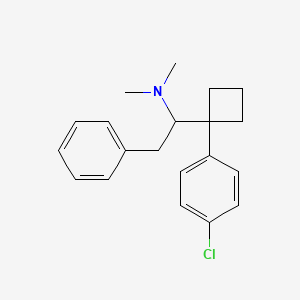
![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)
![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)
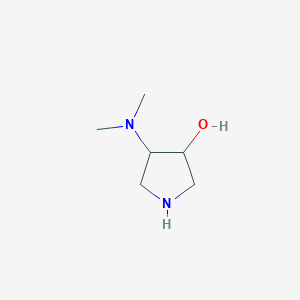
![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)
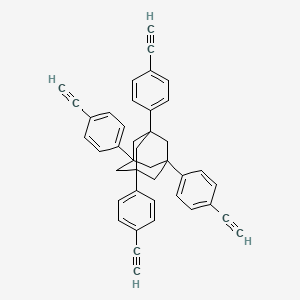
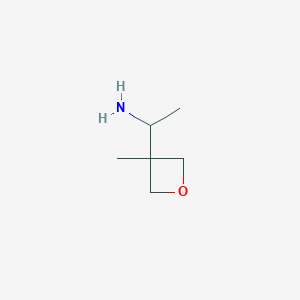
![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B3322411.png)
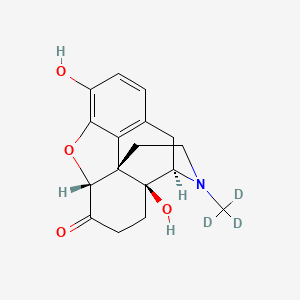
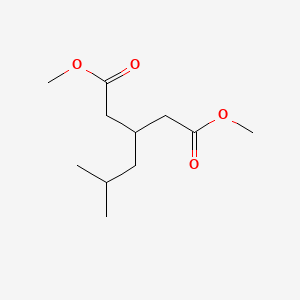
![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)
![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)

